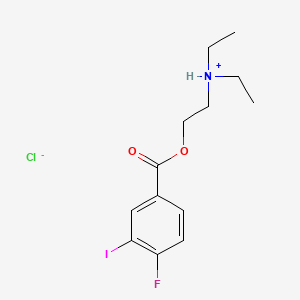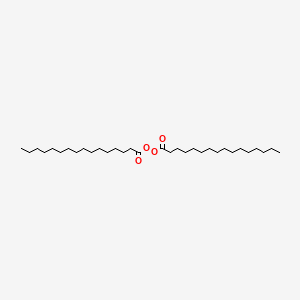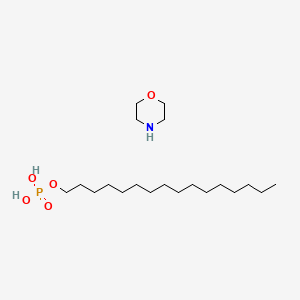
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and an iodine atom attached to a benzoate structure. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method starts with the iodination of 4-fluorobenzoic acid to produce 4-fluoro-3-iodobenzoic acid. This intermediate is then esterified with 2-diethylaminoethanol under acidic conditions to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or amines.
科学研究应用
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the fluorine and iodine atoms can enhance binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context.
相似化合物的比较
Similar Compounds
- Ethyl 2-fluoro-4-iodobenzoate
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- Ethyl 3-fluoro-4-iodobenzoate
Uniqueness
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
属性
CAS 编号 |
63916-81-4 |
|---|---|
分子式 |
C13H18ClFINO2 |
分子量 |
401.64 g/mol |
IUPAC 名称 |
diethyl-[2-(4-fluoro-3-iodobenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H17FINO2.ClH/c1-3-16(4-2)7-8-18-13(17)10-5-6-11(14)12(15)9-10;/h5-6,9H,3-4,7-8H2,1-2H3;1H |
InChI 键 |
GFWHYXLNDSQZAF-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)

![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)






![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)




